molecular formula C11H11BrN4O2 B4111241 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide

2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide

Cat. No. B4111241
M. Wt: 311.13 g/mol
InChI Key: OUYQMRZXTZIAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide is not fully understood. However, research suggests that it may exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in cancer growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotection research, 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to promote neuronal survival and reduce oxidative stress. In inflammation research, 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide research. One direction is to further investigate its mechanism of action in order to fully understand how it exerts its therapeutic effects. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, future research could focus on developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has also been studied for its neuroprotective effects, with research suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(4-bromophenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-8(11(17)15-16-6-13-14-7-16)18-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQMRZXTZIAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NN=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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